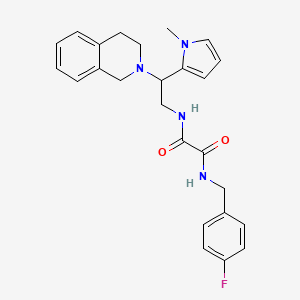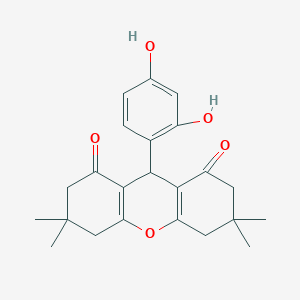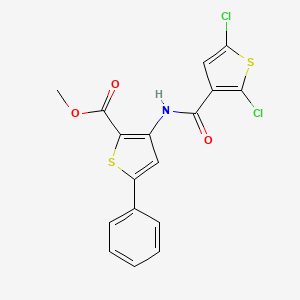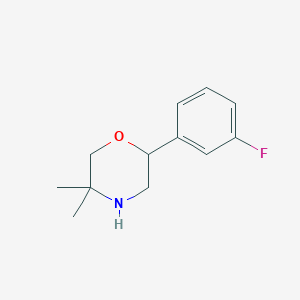![molecular formula C14H7F3N2O2S B2923311 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478080-12-5](/img/structure/B2923311.png)
3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is a chemical compound . It’s part of a broader class of compounds known as thieno[2,3-b]pyridines . These compounds have been studied for their potential applications in various fields, including cancer therapy .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridines has been extensively studied . A common method involves the reaction between 1,3 di-ketone and thiocyanoacetamide . In addition, a hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block TTPY has been synthesized for π-conjugated polymers .Molecular Structure Analysis
The molecular formula of “this compound” is C9H4F3NO2S . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-b]pyridines are diverse and complex . For instance, they can be used to synthesize π-conjugated polymers .科学的研究の応用
Chemical Synthesis and Library Generation
A diverse library of fused pyridine carboxylic acids, including thieno[2,3-b]pyridines, has been developed through the Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles. This method facilitates the generation of a wide range of compounds, showcasing the versatility of thieno[2,3-b]pyridine derivatives in chemical synthesis. These compounds have been shown to undergo standard combinatorial transformations such as amide coupling and esterification, underscoring their potential in medicinal chemistry and drug discovery (Volochnyuk et al., 2010).
Trifluoromethyl Group Introduction
The strategic synthesis of trifluoromethyl-substituted pyridine and quinoline carboxylic acids, including methods for introducing the trifluoromethyl group, highlights the chemical versatility of these compounds. These methodologies pave the way for creating novel compounds with potential applications in material science and pharmaceuticals (Cottet et al., 2003).
Metalation and Functionalization
Research on the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines demonstrates the compounds' reactivity and the possibility of introducing various functional groups at specific positions. This selective reactivity is crucial for designing compounds with targeted properties for use in chemical synthesis and drug design (Schlosser & Marull, 2003).
Structural Analysis and Molecular Architecture
The crystal structure analysis of related compounds provides insights into their molecular architecture, showing how the trifluoromethyl group and the carboxylic acid functionality influence the compound's overall structure. This information is essential for understanding the molecular basis of their reactivity and potential interactions in biological systems (Pinheiro et al., 2012).
Coordination Chemistry and Metal Complexes
Studies on the reactivity of pyridine carboxylic acids toward Zn(II) salts under various conditions showcase the role of these compounds in forming coordination polymers and metal complexes. Such complexes have applications in catalysis, material science, and as potential therapeutic agents (Ghosh et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O2S/c15-14(16,17)7-5-9-11(19-6-7)10(12(22-9)13(20)21)8-3-1-2-4-18-8/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEHNVDRRPVEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2923231.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2923233.png)
![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)
![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)
![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)
![2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2923242.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2923245.png)
![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)